molecular formula C6H13ClN4O B2516684 2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride CAS No. 2230798-90-8

2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride

Cat. No. B2516684
CAS RN: 2230798-90-8
M. Wt: 192.65
InChI Key: WRNRFYFRXXUXNN-UHFFFAOYSA-N
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Description

The compound "2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride" is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has gained significant attention due to its versatility in medicinal and agricultural chemistry. The 1,2,4-triazole core is known for its utility as a building block in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the Gewald and Dimroth reactions have been utilized to construct the 1,2,3-triazole and thiophene frameworks using activated ketomethylenic compounds such as 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, which exhibit high reactivity in anion reactions . Additionally, a microwave-assisted synthesis approach has been reported for the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating the efficiency of using microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex and diverse. For example, the crystal structure of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been characterized by single crystal x-ray analysis, revealing insights into its geometric and electronic properties . Such detailed structural analysis is crucial for understanding the behavior and potential applications of these compounds.

Chemical Reactions Analysis

Triazole derivatives are known to participate in a variety of chemical reactions. The three-component condensation method has been employed to synthesize new triazole derivatives, such as 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, by reacting aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This method showcases the reactivity of triazole compounds in multi-component reactions, leading to the formation of structurally diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, IR, UV, and MS, along with elemental analyses, are commonly used to characterize these compounds . Additionally, the nonlinear optical properties of triazole derivatives have been studied, with some compounds exhibiting significantly higher hyperpolarizability compared to commercial materials like urea . This suggests potential applications in the field of materials science, particularly in the development of new nonlinear optical materials.

Scientific Research Applications

Microwave-Assisted Synthesis

1,2,4-Triazole, a key component in this chemical, is crucial in medicinal and agricultural chemistry. Tan, Lim, and Dolzhenko (2017) described a microwave-assisted synthesis method for creating diverse compounds using 5-amino-1,2,4-triazoles, illustrating the chemical's versatility in producing structurally diverse molecules (Tan, Lim, & Dolzhenko, 2017).

Antifungal Activity

Triazoles, like the one , have significant biological activities. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including compounds similar to 2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride, to explore their antifungal properties against Candida strains, highlighting the potential medical applications of such chemicals (Lima-Neto et al., 2012).

Fluorescent Marker Development

A study by Pelizaro et al. (2019) focused on the synthesis of triazoanilines, which share structural similarities with the subject compound, for use as fluorescent markers in biodiesel quality control. This demonstrates the potential of such chemicals in industrial applications, particularly in quality monitoring (Pelizaro et al., 2019).

Chemical Synthesis and Analysis

The chemical's structural family, particularly the triazole ring, plays a significant role in the synthesis and characterization of novel compounds. Tatyana et al. (2019) explored the synthesis and physical-chemical properties of triazole derivatives, demonstrating the compound's relevance in creating new chemicals with potential applications in various fields (Tatyana et al., 2019).

Safety and Hazards

Aminomethyl propanol is highly flammable and causes serious eye irritation. It may cause drowsiness or dizziness . It is advised to keep away from heat, sparks, and open flames .

properties

IUPAC Name

2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-6(2,11)5-8-4(3-7)9-10-5;/h11H,3,7H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNRFYFRXXUXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNC(=N1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride

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